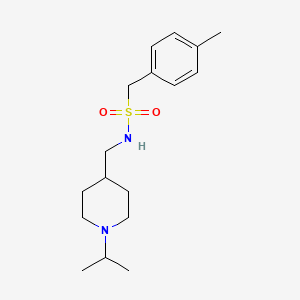

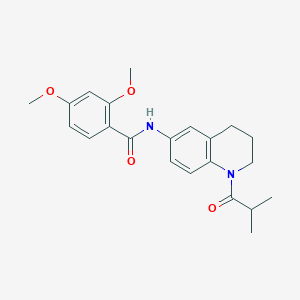

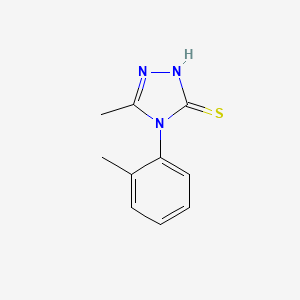

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide, also known as ITM or JNJ-67953964, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. ITM was developed as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), a G-protein-coupled receptor that plays a role in pain modulation, anxiety, and addiction.

Scientific Research Applications

Structural Studies and Supramolecular Assembly

A study focused on the structural analysis of nimesulide derivatives, including those related to the compound , has shown the importance of substitution on supramolecular assembly. These compounds were analyzed for their intermolecular interactions, demonstrating the effects of different substituents on the formation of two-dimensional and three-dimensional frameworks. Such studies are crucial for understanding the physical properties and potential applications of these compounds in materials science and drug design (Dey et al., 2015).

Pesticide Impact on Nematode Populations

Another area of application involves the impact of organic pesticides, including compounds structurally similar to "N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide", on nematode populations. Research has indicated that certain methanesulfonamide derivatives can effectively control nematode populations, which is vital for agricultural applications and pest management (Johnson, 1970).

Synthesis and Anti-Acetylcholinesterase Activity

The synthesis and evaluation of methanesulfonate derivatives for their anti-acetylcholinesterase activity represent another significant application. Such compounds have been studied for their potential in treating conditions that benefit from acetylcholinesterase inhibition, showcasing the importance of these derivatives in medicinal chemistry and neuropharmacology (Holan et al., 1997).

Catalysis and Organic Synthesis

Methanesulfonamide derivatives have also been utilized as catalysts in organic synthesis. For instance, nicotinium methane sulfonate, a compound derived from nicotine and methane sulfonic acid, has shown excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines, highlighting the role of these derivatives in facilitating chemical reactions (Tamaddon & Azadi, 2018).

Novel Ligand Scaffolds

Research into bidentate ligands for metal-mediated catalytic asymmetric synthesis has identified methanesulfonamide derivatives as a new class of ligands. These compounds have been applied in the addition of alkylzinc reagents to aliphatic aldehydes, demonstrating their utility in creating enantiomerically pure products, which is crucial for the development of pharmaceuticals and fine chemicals (Wipf & Wang, 2002).

properties

IUPAC Name |

1-(4-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2S/c1-14(2)19-10-8-16(9-11-19)12-18-22(20,21)13-17-6-4-15(3)5-7-17/h4-7,14,16,18H,8-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRDKZXLPUPKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NCC2CCN(CC2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-isopropylpiperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B2377856.png)

![Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2377863.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)

![Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2377873.png)

![(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2377874.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377878.png)